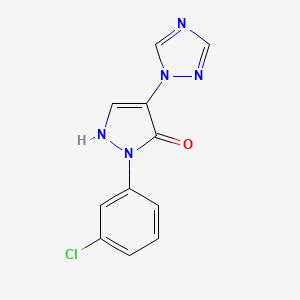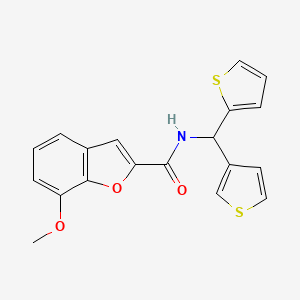
1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of certain parasitic plants .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized using various strategies. For instance, they can be designed as biosynthesis inhibitors based on the backbone modification strategy . A series of 1,2,4-triazole derivatives can be synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole derivatives often involves multistep synthetic routes . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol and related compounds have been synthesized and characterized, providing insights into their molecular structures. Structural characterization using single crystal diffraction reveals the planarity of the molecule and the orientation of its groups, contributing to our understanding of its physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential in Anticancer and Antimicrobial Applications
Research indicates that derivatives of 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol possess significant anticancer and antimicrobial properties. Studies have shown that some compounds exhibit higher potency in anticancer activity, as well as effective antibacterial and antifungal activities. This suggests potential applications in developing new pharmaceutical drugs for treating various diseases (Katariya, Vennapu, & Shah, 2021).
Photochemical Properties
Compounds containing 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol have been studied for their photochemical properties. They exhibit enhanced fluorescence and stability to light, suggesting their utility in applications requiring photostability and fluorescence, such as in materials science and photodynamic therapy (Lin, Rivett, & Wilshire, 1977).
Application in Ligand Synthesis
The 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol group has been utilized as a building block in the synthesis of mono- and polymetallic derivatives, demonstrating its usefulness in the creation of complex ligand structures for metal complexes. This is significant for the development of new materials and catalysts in chemistry (Claramunt et al., 2003).
Antimicrobial and Anticancer Properties
Further studies confirm the antimicrobial and anticancer potential of derivatives of 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol. This includes the evaluation of these compounds against a variety of bacterial strains and cancer cell lines, highlighting their broad-spectrum potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
The safety and hazards associated with 1,2,4-triazole derivatives can also vary widely depending on the specific compound. Some derivatives have shown promising cytotoxic activity against certain cancer cell lines, while also demonstrating selectivity against normal and cytotoxic cancerous cell lines .
Zukünftige Richtungen
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-2-1-3-9(4-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRJTDNWBTHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)
![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)
![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2679197.png)
